- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459
Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)
951626-95-2 structure
Product Name:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Numero CAS:951626-95-2
MF:C9H11N3O3
MW:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
Update Time:2025-05-20
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
- AK113708
- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
- RNMVWTOANIAUAU-UHFFFAOYSA-N
- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PP1543
- PB31395
- AX8149624
- Z5395
- ST24030623
- BB 0258522
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
- CS-0040200
- DTXSID90655341
- SY112263
- AKOS016009821
- MFCD09832110
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- 951626-95-2
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
- DS-2778
- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
- DA-00266
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
- SCHEMBL2520510
-
- MDL: MFCD09832110
- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
- Chiave InChI: RNMVWTOANIAUAU-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C2C(NCCN2N=1)=O)OCC
Proprietà calcolate
- Massa esatta: 209.08000
- Massa monoisotopica: 209.08004122g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.2
- XLogP3: 0.1
Proprietà sperimentali
- PSA: 73.22000
- LogP: 0.13200
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Condizioni di conservazione:Sealed in dry,Room Temperature
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-100mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
433CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-250mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 250mg |
945CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-1g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 1g |
2172.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-5g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 5g |
8870CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846007-100mg |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
459.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05288-10g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95% | 10g |
$1950 | 2023-09-07 | |
| TRC | E945968-10mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E945968-50mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | E945968-100mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-200mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 200mg |
581.0CNY | 2021-08-04 |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Riferimento
- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Riferimento
- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
Riferimento
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Riferimento
- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
1.2 -
1.2 -
Riferimento
- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
Riferimento
- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt
Riferimento
- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Riferimento
- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Riferimento
- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Riferimento
- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C
Riferimento
- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Riferimento
- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials
- 2-chloroethan-1-amine hydrochloride
- Diethyl 1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester
- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Numero d'ordine:A859191
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:16
Prezzo ($):173.0/683.0
Email:sales@amadischem.com
Shanghai Joy Biotech Ltd
Membro d'oro
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Numero d'ordine:JY381
Stato delle scorte:in Stock
Quantità:100g; 1kg; 10kg; 25kg
Purezza:95%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 15 July 2025 11:20
Prezzo ($):discuss personally
Email:miley@joybiotech.com
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):173.0/683.0
Shanghai Joy Biotech Ltd
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Purezza:95%
Quantità:100g; 1kg; 10kg; 25kg
Prezzo ($):Inchiesta